molecular formula C22H25ClFN7O2 B2575987 Erk-IN-3

Erk-IN-3

Cat. No.: B2575987
M. Wt: 473.9 g/mol
InChI Key: PWHIUQBBGPGFFV-GOSISDBHSA-N
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Description

ASN007 is a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ASN007 has shown preferential activity against tumors with mutations in the RAS and RAF genes, making it a promising candidate for cancer treatment .

Scientific Research Applications

ASN007 has been extensively studied for its potential in cancer treatment, particularly in tumors with mutations in the RAS and RAF genes. It has shown strong antiproliferative activity in preclinical models of melanoma, non-small cell lung cancer, and other solid tumors. Additionally, ASN007 has demonstrated efficacy in combination with other inhibitors, such as PI3K inhibitors, to enhance its antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN007 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of ASN007 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ASN007 primarily undergoes reactions typical of kinase inhibitors, including binding to the ATP-binding site of ERK1/2. It is a reversible ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving ASN007 include organic solvents, catalysts, and various protective groups to facilitate specific chemical transformations. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major product formed from the reactions involving ASN007 is the inhibited form of ERK1/2, which leads to the downstream effects on cellular processes such as proliferation and survival .

Mechanism of Action

ASN007 exerts its effects by inhibiting the activity of ERK1/2 kinases. It binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells. The presence of mutations in the RAS/RAF pathway enhances the efficacy of ASN007, making it particularly effective in tumors with these mutations .

Comparison with Similar Compounds

Similar Compounds:

  • Ulixertinib (BVD-523)
  • Ravoxertinib (GDC-0994)

Uniqueness of ASN007: ASN007 is unique in its strong antiproliferative activity against tumors with RAS and RAF mutations. It has shown efficacy in preclinical models resistant to other inhibitors, such as BRAF and MEK inhibitors. Additionally, ASN007’s ability to enhance its antitumor activity when combined with PI3K inhibitors sets it apart from other ERK1/2 inhibitors .

Properties

IUPAC Name

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHIUQBBGPGFFV-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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